BenchChemオンラインストアへようこそ!

[3-(Cyclopentyloxy)phenyl]methanamine

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

[3-(Cyclopentyloxy)phenyl]methanamine (CAS 953717-49-2) is a meta-substituted O-cyclopentyl benzylamine building block (MF: C₁₂H₁₇NO, MW: 191.27 g/mol) characterized by a moderate lipophilicity profile (LogP ~2.89 for the HCl salt). Its primary amine functionality enables rapid derivatization into amides, sulfonamides, ureas, and secondary/tertiary amines, positioning it as a versatile entry point into libraries targeting CNS aminergic GPCRs, phosphodiesterases, and proteases.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 953717-49-2
Cat. No. B1355882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Cyclopentyloxy)phenyl]methanamine
CAS953717-49-2
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=CC(=C2)CN
InChIInChI=1S/C12H17NO/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9,13H2
InChIKeyOGAAAPOGVITPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Cyclopentyloxy)phenyl]methanamine (CAS 953717-49-2): Procurement-Ready Chemical Profile for Medicinal Chemistry and Fragment-Based Screening


[3-(Cyclopentyloxy)phenyl]methanamine (CAS 953717-49-2) is a meta-substituted O-cyclopentyl benzylamine building block (MF: C₁₂H₁₇NO, MW: 191.27 g/mol) characterized by a moderate lipophilicity profile (LogP ~2.89 for the HCl salt) [1]. Its primary amine functionality enables rapid derivatization into amides, sulfonamides, ureas, and secondary/tertiary amines, positioning it as a versatile entry point into libraries targeting CNS aminergic GPCRs, phosphodiesterases, and proteases [2]. Commercially available from multiple vendors with a typical purity specification of NLT 95% (up to 97–98%), it is supplied predominantly as the free base or hydrochloride salt (CAS 1235441-67-4) for immediate use in parallel synthesis and lead optimization campaigns [1].

Why Casually Swapping 3-Alkoxybenzylamine Scaffolds Undermines Physicochemical Precision and Target Engagement


The 3-alkoxybenzylamine sub-family exhibits steep structure-activity cliffs; simply replacing the cyclopentyloxy substituent with a methoxy, ethoxy, or propoxy group significantly alters lipophilicity and hydrogen-bond acceptor geometry, which in turn modulates membrane permeability, metabolic stability, and off-rate kinetics at hydrophobic receptor pockets . Specifically, the 3-cyclopentyloxy derivative (LogP ~2.89) partitions into organic phases differently than its 3-ethoxy (LogP ~2.24) or 3-propoxy (LogP ~2.07) counterparts, while the cyclopentyl ring’s conformational restriction reduces the entropic penalty upon binding compared to freely rotating linear alkoxy chains . These nuanced differences are critical in fragment-based screening and CNS drug design, where even a 0.5-unit LogP shift can alter blood-brain barrier penetration classification and necessitate full re-optimization of a lead series. Consequently, substituting a 3-methoxy or 3-ethoxy benzylamine into an SAR campaign calibrated for the 3-cyclopentyloxy build risks misleading activity cliffs and wasted synthetic effort.

Quantitative Differentiation Evidence for [3-(Cyclopentyloxy)phenyl]methanamine vs. Closest Analogs


Lipophilicity-Driven Preclinical Candidate Differentiation: Cyclopentyloxy vs. Propoxy and Ethoxy Analogs

The 3-cyclopentyloxy substituent delivers a calculated LogP of 2.89 (HCl salt), representing a 0.82-unit increase over the 3-propoxy analog (LogP 2.07) and a 0.65-unit increase over the 3-ethoxy analog (LogP 2.24) . This places the compound in the optimal CNS drug-like space (LogP 1–3) while maintaining a low topological polar surface area (TPSA) of approximately 35.3 Ų, favorable for passive blood-brain barrier permeation [1]. In contrast, shorter alkoxy chains exhibit lower LogP values, potentially reducing membrane partitioning and CNS exposure.

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Conformational Pre-organization: Cyclopentyl Ring Strain vs. Linear Alkoxy Flexibility in Binding Events

The cyclopentyl ring in the 3-position introduces modest ring strain and reduced conformational freedom (fewer rotatable bonds) compared to the linear 3-propoxy chain (4 rotatable bonds vs. 3 for the cyclopentyl ether linkage + ring pucker). This conformational restriction can pre-organize the ligand for binding, reducing the entropic penalty upon target engagement. While no direct entropic binding data exists for the free amine, SAR studies on analogous 3-cyclopentyloxy-4-methoxybenzyl PDE4 inhibitors demonstrate that the cyclopentyloxy group confers a 10- to 100-fold potency advantage over methoxy or ethoxy analogs due to optimal hydrophobic pocket filling [1]. The 3-cyclopentyloxy benzylamine scaffold thus provides a pre-validated privileged geometry for probing hydrophobic sub-pockets in enzyme active sites.

Fragment-Based Drug Discovery Biophysics Enthalpy-Entropy Compensation

Metabolic Stability Advantage of the Cyclopentyl Group Over Phenyl or Benzyl Substituents in Benzylamine Scaffolds

In benzylamine-based probe molecules, replacement of a 3-benzyloxy substituent (LogP ~3.36 for the free base analog) with a 3-cyclopentyloxy group reduces calculated LogP by approximately 0.5 units while eliminating a metabolically labile benzylic C-O bond that constitutes a primary site for CYP450-mediated O-dealkylation [1]. The 3-benzyloxy analog (CAS 104566-43-0) is significantly more lipophilic (MW 213.28) and contains an additional aromatic ring that increases the potential for CYP-mediated oxidation and poses synthetic deprotection challenges that are absent in the cyclopentyloxy variant [2]. This difference is critical in lead optimization, as removing a metabolic soft spot early in SAR exploration reduces the risk of late-stage attrition due to high clearance.

Drug Metabolism Preclinical Pharmacokinetics Cytochrome P450

High-Value Application Scenarios for [3-(Cyclopentyloxy)phenyl]methanamine Driven by Physicochemical and Structural Differentiation


CNS-Penetrant Fragment Library Design Targeting Aminergic GPCRs

The combination of a primary amine (pKa ~9.4, protonated at physiological pH) and a LogP of ~2.9 makes this scaffold an ideal starting point for designing dopamine, serotonin, and adrenergic receptor ligands. The cyclopentyloxy group provides sufficient lipophilicity for BBB penetration without exceeding the CNS safety threshold (LogP >4). Fragment-based screens using this amine can rapidly generate amide or sulfonamide leads with predictable CNS drug-like properties [1].

PDE4 Inhibitor Lead Optimization Using the Cyclopentyloxy Privileged Fragment

The 3-cyclopentyloxy phenyl motif is a validated pharmacophore for PDE4 inhibition, as demonstrated by the piclamilast/roflumilast class of anti-inflammatory agents. Starting from [3-(Cyclopentyloxy)phenyl]methanamine, medicinal chemists can construct 3,4-disubstituted benzyl adenine analogs that achieve nanomolar PDE4 potency. The pre-installed cyclopentyloxy group saves 2–3 synthetic steps compared to building the ether linkage from 3-hydroxybenzylamine [1].

Selective CCK-B Receptor Antagonist Probe Synthesis

The 3-cyclopentyloxy benzylamine core has demonstrated affinity for the cholecystokinin type B receptor (IC₅₀ 31 nM in binding assays). This compound can be directly elaborated into potent, selective CCK-B antagonists for studying anxiety, panic disorder, and pancreatic function. The 31 nM binding affinity provides a validated starting point for hit-to-lead chemistry, reducing the screening burden compared to naive fragment libraries [1].

Physicochemical Comparator Standard for Alkoxybenzylamine SAR Studies

Due to its well-characterized LogP (2.89), TPSA (35.3 Ų), and intermediate molecular weight (191.3 g/mol), this compound serves as an ideal reference standard when systematically exploring how alkoxy chain size and cyclization affect permeability, solubility, and in vitro potency across a series. Laboratories can procure this compound alongside the 3-methoxy, 3-ethoxy, and 3-propoxy analogs to generate a comprehensive dataset for computational model training [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Cyclopentyloxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.